Borane dimethylamine complex

Description

Historical Context and Evolution of Amine-Borane Chemistry Relevant to Borane (B79455) Dimethylamine (B145610) Complex

The study of amine-borane adducts dates back to 1937 with the pioneering work of Burg and Schlesinger. chemrevlett.com Their initial research laid the foundation for a rich history of preparative methods and applications for these compounds. chemrevlett.comchemrevlett.com The development of amine-boranes was driven by the need for safer and more manageable sources of borane, as diborane (B8814927) (B₂H₆) itself is a pyrophoric and toxic gas. orientjchem.orgorganic-chemistry.org

Initially, the synthesis of amine-boranes involved direct reactions that were often difficult to control. energy.gov Over the decades, more refined methods were developed. A significant advancement came with the use of borane-tetrahydrofuran (B86392) (BTHF) as a boranating agent for amines, a method that became widely adopted. chemrevlett.com The synthesis of borane dimethylamine complex can be achieved through the reaction of a borohydride, such as sodium borohydride, with a dimethylammonium salt. purdue.edugoogle.com

The reactivity of amine-borane complexes is influenced by the nature of the amine. orientjchem.org Complexes with primary and secondary amines were found to be potentially unstable, whereas tertiary amine adducts like borane-trimethylamine are generally more stable. energy.govmdpi.com this compound, being a secondary amine adduct, offers a balance of stability and reactivity that has made it a valuable tool in chemical synthesis. chemimpex.com

Significance of this compound in Contemporary Chemical Synthesis and Materials Science Research

The significance of this compound in modern chemical research is multifaceted, with prominent roles in both chemical synthesis and materials science.

In chemical synthesis , DMAB is widely utilized as a selective reducing agent. chemimpex.comsigmaaldrich.com It is effective for the reduction of various functional groups, including aldehydes, ketones, and Schiff bases. jsc-aviabor.com For instance, it can reduce aldehydes and ketones to their corresponding alcohols. jsc-aviabor.com It is also employed in nickel-catalyzed reductions of electron-deficient aryl tosylates and palladium-catalyzed reductions of nitroarenes to amines. sigmaaldrich.comottokemi.com The complex's ability to facilitate hydride transfer is crucial for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com

In materials science , this compound has several important applications. It is used in the electrolytic deposition of metals, alloys, and semiconductors. fishersci.ptfishersci.ca In the electronics industry, it is employed for the production of thin films of metals like nickel, cobalt, and copper, and in the manufacturing of printed circuit boards (PCBs). orientjchem.orgjsc-aviabor.com Furthermore, there is growing interest in amine-boranes, including DMAB, as potential materials for hydrogen storage. chemimpex.comenergy.gov The high hydrogen content of these compounds makes them attractive for developing clean energy solutions. energy.govnih.gov Dehydrocoupling of DMAB can lead to the formation of aminoboranes and polyaminoboranes, which are precursors to boron-nitride materials. iucr.orgworktribe.com

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound is focused on several key areas:

Catalysis: Developing new and more efficient catalytic systems for reactions involving DMAB is an active area of research. This includes the use of transition metal catalysts to enhance its reactivity and selectivity in reductions and dehydrocoupling reactions. orientjchem.orgnih.govacs.org

Hydrogen Storage: A significant research trajectory is the optimization of hydrogen release from DMAB. nih.gov Studies are exploring various catalysts and conditions, including the use of ionic liquids, to facilitate the efficient and controlled dehydrogenation of DMAB for fuel cell applications. nih.govacs.org

Polymer Chemistry: The use of DMAB in polymerization reactions to create novel boron-containing polymers is an ongoing field of study. chemimpex.com These polymers have potential applications in advanced materials with tailored thermal and mechanical properties.

Nanomaterials Synthesis: The role of DMAB in the synthesis of metal nanoparticles is being investigated. nih.gov Its reducing capabilities can be harnessed to produce well-defined nanoparticles for various catalytic and electronic applications.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74-94-2 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₂H₁₀BN or (CH₃)₂NH·BH₃ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 58.92 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystals, chunks, or pellets | chemicalbook.comalfa-chemistry.com |

| Melting Point | 36 °C | sigmaaldrich.comottokemi.com |

| Flash Point | 43 °C | alfa-chemistry.comthomassci.com |

| Solubility | Soluble in water, methanol, ethanol, 2-propanol, and tetrahydrofuran | fishersci.cachemicalbook.com |

| Density | 0.69 g/cm³ | chemicalbook.com |

Applications of this compound

| Application Area | Specific Use | Source(s) |

| Organic Synthesis | Reducing agent for aldehydes, ketones, Schiff bases, nitroarenes | chemimpex.comjsc-aviabor.com |

| Hydroborating agent | derpharmachemica.comnaarini.com | |

| Reagent in Ni-catalyzed and Pd-catalyzed reductions | sigmaaldrich.comottokemi.com | |

| Materials Science | Electrolytic deposition of metals, alloys, semiconductors | fishersci.ptfishersci.ca |

| Production of thin metal films for electronics | jsc-aviabor.com | |

| Precursor for boron-containing polymers | chemimpex.com | |

| Energy | Hydrogen storage material | chemimpex.comenergy.govnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C2H7BN |

|---|---|

Molecular Weight |

55.9 g/mol |

InChI |

InChI=1S/C2H7BN/c1-4(2)3/h4H,1-2H3 |

InChI Key |

KTLNSVYFBBOIOM-UHFFFAOYSA-N |

Canonical SMILES |

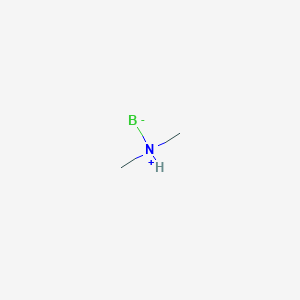

[B-][NH+](C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of Borane Dimethylamine Complex

Established and Novel Synthetic Pathways for Borane (B79455) Dimethylamine (B145610) Complex

Borane dimethylamine complex, ((CH₃)₂NHBH₃), is a significant Lewis acid-base adduct with wide applications as a reducing agent in organic synthesis and as a precursor for chemical hydrogen storage. google.com Its synthesis can be achieved through several established routes, with ongoing research exploring more efficient and novel catalytic methods.

A prevalent and well-established method for synthesizing this compound involves the reaction of an alkali metal or alkaline earth metal borohydride with a dimethylammonium salt. google.com Sodium borohydride (NaBH₄) and dimethylammonium chloride ((CH₃)₂NH₂Cl) are commonly used reactants.

The core of this reaction is the metathesis between the borohydride anion (BH₄⁻) and the dimethylammonium cation ((CH₃)₂NH₂⁺). The selection of the solvent is a critical parameter for the success of this reaction. While water can dissolve the reactants, it is generally avoided due to the significant loss of yield caused by the hydrolysis of the borane intermediate. google.com To circumvent this issue, the reaction is often conducted in a non-aqueous medium. An improved method involves using a liquid mixture of dimethylamine and another organic solvent, which serves as both a solvent and a reactant medium. google.com The dimethylammonium salt can also be generated in situ by introducing an anhydrous acid, such as a hydrogen halide or sulfuric acid, into the dimethylamine-containing solvent mixture. google.com

Reaction Scheme: M[BH₄] + (CH₃)₂NH₂⁺X⁻ → (CH₃)₂NHBH₃ + MX + H₂ (where M = alkali metal like Na, K; X = halide or other anion)

The most direct synthesis route is the Lewis acid-base reaction between dimethylamine ((CH₃)₂NH), a Lewis base, and boron trihydride (BH₃), a Lewis acid. Boron trihydride is typically handled in the form of its dimer, diborane (B8814927) (B₂H₆), or as a complex with a weaker Lewis base like tetrahydrofuran (THF-BH₃) or dimethyl sulfide (DMS). When dimethylamine is introduced to a solution of diborane or its complex, a rapid reaction occurs to form the stable this compound. This method is highly efficient and produces the product in high purity.

Reaction Scheme: 2 (CH₃)₂NH + ½ B₂H₆ → 2 (CH₃)₂NHBH₃

This reaction is characteristic of amine-borane adduct formation and benefits from being a direct combination with no byproducts other than the desired complex.

While metal-based catalysts are extensively studied for the dehydrogenation of this compound, the application of organocatalysis specifically for its synthesis is a less documented area. Research has predominantly focused on the catalytic release of hydrogen from the complex rather than its formation. nih.govhelsinki.fi However, the principles of frustrated Lewis pairs (FLPs), which involve sterically hindered Lewis acids and bases, have been applied to activate small molecules like H₂ and could potentially be adapted for B-N bond formation. The development of organocatalytic pathways for the synthesis of amine-boranes remains an area of active research interest, aiming to provide metal-free and milder reaction conditions.

Spectroscopic and Analytical Techniques for Structural and Purity Assessment of this compound

The structural integrity and purity of this compound are routinely assessed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and the nature of the chemical bonds within the compound.

NMR spectroscopy is a powerful tool for characterizing this compound. Both ¹H-NMR and ¹¹B-NMR spectra provide unique and diagnostic information.

¹¹B-NMR: The ¹¹B-NMR spectrum is particularly informative for boron-containing compounds. For this compound, the spectrum typically shows a quartet, which arises from the coupling of the ¹¹B nucleus (spin I=3/2) with the three equivalent hydrogen atoms directly attached to it. The chemical shift is observed in the upfield region characteristic of tetracoordinate boron. sdsu.edu For example, a ¹¹B-NMR spectrum recorded in CDCl₃ showed a quartet at approximately -17.23 ppm with a B-H coupling constant (J) of 96.1 Hz. rsc.org The presence of this distinct quartet is a clear indicator of the BH₃ group's integrity within the complex.

¹H-NMR: The ¹H-NMR spectrum provides information on all proton environments in the molecule. It typically displays three main signals:

A broad signal corresponding to the three hydrogens on the boron atom (BH₃). This signal often appears as a broad quartet due to coupling with the ¹¹B nucleus.

A signal for the six equivalent protons of the two methyl groups ((CH₃)₂). In a spectrum taken in CDCl₃, this signal appeared at 2.543 ppm. chemicalbook.com

A signal for the proton on the nitrogen atom (NH).

The integration of these signals confirms the ratio of protons in the molecule, and their chemical shifts and multiplicities are used to confirm the structure.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹¹B | ~ -14 to -17.2 | Quartet (q) | ~ 95-98 | BH₃ |

| ¹H | ~ 2.54 | Singlet/Multiplet | - | N(CH₃)₂ |

| ¹H | ~ 1.0 - 2.1 | Broad Quartet (br q) | ~ 94 | BH₃ |

| ¹H | ~ 4.3 | Broad Singlet (br s) | - | NH |

Note: Exact chemical shifts can vary depending on the solvent and concentration. rsc.orgchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the most important vibrations are the N-H and B-H stretching and bending modes. The IR spectrum of the complex in the solid state (e.g., as a KBr pellet or Nujol mull) shows a strong band for the N-H stretch around 3203-3211 cm⁻¹. researchgate.net The B-H stretching vibrations typically appear as a series of strong absorptions in the region of 2200-2400 cm⁻¹. Other bands corresponding to CH₃ group vibrations and B-N stretching are also present, providing a complete vibrational fingerprint of the molecule. researchgate.netnist.gov

Table 2: Key Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~ 3200 - 3300 | Stretching | N-H |

| ~ 2250 - 2400 | Stretching | B-H |

| ~ 1470 | Bending (Scissoring) | CH₃ |

| ~ 1160 | Bending | B-H |

Note: Frequencies are approximate and can be influenced by the sample state (solid, liquid, or solution). researchgate.netnist.gov

Table of Compounds

UV-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While it is a foundational method for characterizing compounds with chromophores, this compound, ((CH₃)₂NH·BH₃), does not possess functional groups that absorb significantly in the 200-800 nm range. Consequently, direct UV-Vis analysis for routine characterization or quantification of the complex itself is uncommon, and detailed spectra, including specific wavelengths of maximum absorbance (λmax) or molar absorptivity values, are not typically reported in the literature.

However, UV-Vis spectroscopy has been effectively employed as an indirect method to monitor the progress of reactions involving the this compound, particularly in the context of catalytic dehydrogenation for hydrogen storage applications. In such studies, the technique is not used to observe the borane complex but rather to track changes in the electronic state of the catalyst. For instance, during the dehydrogenation of dimethylamine borane catalyzed by ruthenium(III) acetylacetonate, a distinct color change in the reaction solution indicates a transformation of the catalyst. UV-Vis spectroscopy can follow this conversion, implying the formation of a ruthenium(II) species which is the active catalytic form. researchgate.net By recording spectra at various time intervals, researchers can monitor the catalyst's activity and stability throughout the hydrogen release process. researchgate.net

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on this compound have utilized single-crystal X-ray diffraction to elucidate its molecular structure and understand the intermolecular forces that govern its solid-state packing.

The crystal structure of this compound reveals a molecular adduct with a dative bond between the nitrogen atom of dimethylamine and the boron atom of borane. The monoclinic crystals are characterized by significant intermolecular interactions, most notably dihydrogen bonds. scispace.com These are non-classical hydrogen bonds formed between a protonic N-H group and a hydridic B-H group of an adjacent molecule. In the crystal lattice, the molecules are organized into chains running along the crystallographic b-axis, linked in a "head-to-tail" fashion. scispace.com This arrangement is facilitated by a bifurcated dihydrogen bond where the single N-H proton interacts with two B-H hydrides from a neighboring molecule. The measured H···H contact distances for these interactions are approximately 1.95 Å and 2.08 Å, indicating a strong attractive force that plays a crucial role in the crystal packing. scispace.com

The table below summarizes key structural features derived from X-ray diffraction studies.

| Parameter | Description | Finding |

|---|---|---|

| Crystal System | The crystal system describing the unit cell geometry. | Monoclinic |

| Molecular Arrangement | The organization of molecules within the crystal lattice. | Chains running along the b-axis. |

| Key Intermolecular Interaction | The dominant non-covalent force between molecules. | N-H···H-B Dihydrogen Bonding |

| Bonding Type | The specific nature of the dihydrogen bond. | Bifurcated BH₂···HN interaction. scispace.com |

| H···H Distances | The measured distances of the dihydrogen bond contacts. | 1.95 Å and 2.08 Å scispace.com |

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound, electron ionization (EI) mass spectrometry is a primary tool for confirming its identity and investigating its fragmentation behavior.

Upon entering the mass spectrometer, the molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺•). The molecular ion for this compound, [ (CH₃)₂NHBH₃ ]⁺•, would have an m/z corresponding to its molecular weight (approximately 58.9 g/mol , considering the most abundant isotopes ¹¹B, ¹²C, ¹⁴N, ¹H). nist.govstrem.com This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments provides a structural fingerprint of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a Hydrogen Atom: A common initial fragmentation is the loss of a single hydrogen atom (H•), either from the amine, methyl, or borane group, leading to a prominent [M-1]⁺ ion.

Loss of a Methyl Group: Alpha-cleavage, a characteristic fragmentation for amines, can occur where the C-N bond breaks, leading to the loss of a methyl radical (•CH₃) and the formation of a [ (CH₃)NHBH₃ ]⁺ ion at m/z ≈ 44.

Loss of Borane: Cleavage of the dative B-N bond can result in the loss of a neutral borane (BH₃) molecule. This produces the dimethylamine cation, [ (CH₃)₂NH ]⁺, at m/z 45. The resulting fragment can then undergo further fragmentation, such as the loss of a hydrogen atom to yield an ion at m/z 44, which is often the base peak for dimethylamine itself. docbrown.info

The following table details the probable major fragments observed in the electron ionization mass spectrum of this compound.

| m/z Value (Approx.) | Proposed Ionic Fragment | Formula | Origin |

|---|---|---|---|

| 59 | Molecular Ion | [C₂H₁₀¹¹BN]⁺• | Ionization of the parent molecule. |

| 58 | [M-H]⁺ Ion | [C₂H₉BN]⁺ | Loss of a hydrogen radical from the molecular ion. |

| 45 | Dimethylamine Cation | [C₂H₈N]⁺ | Loss of neutral BH₃ from the molecular ion. |

| 44 | Iminium Ion | [C₂H₇N]⁺ | Loss of H• from the [C₂H₈N]⁺ fragment or loss of •CH₃ from the molecular ion. |

| 15 | Methyl Cation | [CH₃]⁺ | Cleavage of a C-N bond. |

Gasometric Analysis for Active Borane Concentration

Gasometric analysis is a quantitative method used to determine the concentration of a substance by measuring the volume of gas it produces or consumes in a chemical reaction. For this compound, this technique is specifically applied to quantify its "active borane" content by measuring the volume of hydrogen gas (H₂) evolved upon complete hydrolysis or alcoholysis. The number of active B-H bonds determines the stoichiometry of the hydrogen release.

(CH₃)₂NH·BH₃ + 3H₂O → (CH₃)₂NH + B(OH)₃ + 3H₂

This equation shows that one mole of the complex reacts to produce three moles of hydrogen gas. By precisely measuring the volume of H₂ evolved from a known mass of the sample, the purity and active borane concentration can be calculated.

The experimental setup typically involves a reaction flask containing the borane sample, maintained at a constant temperature in a water bath. researchgate.net The protic solvent is added to initiate the reaction, which can be uncatalyzed or accelerated with a suitable catalyst. The evolved hydrogen gas is then directed through a condenser to remove any solvent vapor and collected in a calibrated gas burette, allowing for accurate volume measurement at constant pressure. researchgate.net

The procedure and calculation can be summarized as follows:

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | A precisely weighed amount of the this compound is placed into the reaction flask. | To know the initial mass of the reactant for stoichiometric calculations. |

| 2. Reaction Initiation | A controlled volume of a protic solvent (e.g., water) is added to the flask. The system is sealed. | To begin the hydrolysis reaction and the evolution of hydrogen gas. |

| 3. Gas Collection | The H₂ gas produced is collected in a gas burette at a known temperature and atmospheric pressure. | To measure the total volume of gas evolved upon completion of the reaction. |

| 4. Calculation | The measured volume of H₂ is converted to moles using the Ideal Gas Law (n = PV/RT). | To determine the moles of H₂ produced. |

| 5. Purity Determination | The moles of H₂ are compared to the theoretical yield (3 moles H₂ per mole of complex) to calculate the purity of the sample. | To quantify the concentration of active B-H bonds in the starting material. |

Fundamental Reactivity and Mechanistic Investigations of Borane Dimethylamine Complex

Electron Transfer and Redox Mechanisms of Borane (B79455) Dimethylamine (B145610) Complex as a Reducing Agent

The utility of borane dimethylamine complex (DMAB) as a reducing agent, particularly in applications like electroless plating, has prompted detailed investigations into its oxidation mechanism. bohrium.commorressier.com The process is complex, involving multiple electron and proton transfer steps, with the reaction pathway being highly dependent on the specific conditions, such as the pH of the medium and the nature of the catalytic surface. bohrium.comscispace.com

The electrochemical oxidation of DMAB is characterized by a multi-step, multi-electron transfer process. bohrium.comucc.ie Studies on gold surfaces in alkaline media suggest that the oxidation proceeds through a sequence of intermediates. bohrium.commorressier.com A proposed mechanism posits that in a high hydroxide concentration, the active reducing species is BH₃OH⁻, which is generated from DMAB. bohrium.commorressier.com This species then undergoes a series of irreversible electrochemical oxidation steps. bohrium.com

The complexity of the reaction is evident in cyclic voltammetry studies, which show different behaviors and peaks at varying molar ratios of DMAB to KOH, corresponding to the different intermediates and reaction steps. bohrium.com Research using rotating disk electrodes (RDE) has helped to elucidate this process, identifying multiple half-wave potentials that suggest the involvement of several intermediates in the gold deposition process. morressier.com The total number of electrons transferred during the oxidation on a gold surface has been calculated to be approximately 5.74. scispace.com On other surfaces, such as silver nanoparticle-modified electrodes, the process was found to involve a 5.6 electron transfer, indicating a direct oxidation reaction. scispace.comnih.gov

| Step | Species/Intermediate | Description |

|---|---|---|

| 1 (Chemical) | BH₃OH⁻ | Active reducing species formed from DMAB in the presence of high hydroxide content. |

| 2 (Electrochemical) | BH₂(OH)₂⁻ | First oxidation intermediate. |

| 3 (Electrochemical) | BH(OH)₃⁻ | Second oxidation intermediate. |

| 4 (Electrochemical) | B(OH)₄⁻ | Final oxidation product. |

Proton transfer is a key aspect of the reactivity of this compound. Dihydrogen-bonded (DHB) complexes have been identified as crucial intermediates in these reactions. acs.orgresearchgate.net Experimental and theoretical studies have shown that hydrogen-bonded complexes form prior to proton transfer from proton donors like alcohols and phenols to DMAB. acs.orgresearchgate.net The formation of these DHBs involves the interaction between the protic hydrogen of the acid and the hydridic hydrogen on the boron atom of DMAB.

The reaction mechanism has been computationally examined, considering the coordinating properties of the reaction medium. acs.orgresearchgate.net For the proton transfer from hexafluoro-2-propanol (HFIP) to DMAB in acetone (B3395972), the computed activation barrier (ΔG‡theor₂₉₈ K) of 23.8 kcal/mol aligns well with the experimentally determined activation free energy (ΔG‡exp₂₇₀ K) of 21.1 kcal/mol. acs.orgresearchgate.net This agreement supports a mechanism where the dihydrogen-bonded complex is a key intermediate on the reaction pathway.

Furthermore, the acidity of the N-H bond in DMAB allows it to participate in hydrogen bonding. An interesting case of "improper" blue-shifting N-H···F hydrogen bonds has been observed in fluorobenzene and perfluorobenzene solutions. acs.orgresearchgate.net The ability of the H₂ ligand in metal complexes to have significant thermodynamic and kinetic acidity is important for its capacity to protonate substrates. nih.gov Heterolytic cleavage of X-H bonds through proton transfer to a basic site is a critical step in many chemical processes. nih.gov

Dehydrocoupling Reactions of this compound

Dehydrocoupling of amine-boranes is a significant reaction for forming B–N bonds and releasing dihydrogen (H₂), making it relevant for chemical hydrogen storage and the synthesis of boron-nitrogen materials. researchgate.netcardiff.ac.uk this compound readily undergoes dehydrocoupling, typically facilitated by metal catalysts, to yield aminoboranes and related compounds. researchgate.netrsc.org

The catalytic dehydrocoupling of this compound primarily yields the corresponding aminoborane (B14716983), dimethylaminoborane ((CH₃)₂N=BH₂). researchgate.netacs.org This monomeric aminoborane is often unstable and readily dimerizes to form the cyclic dimer, cyclodiborazane ([H₂BN(CH₃)₂]₂). rsc.orgacs.org This dimerization is influenced by the steric properties of the amine. nih.gov For compact amines like dimethylamine, the dimeric form is highly favored. nih.gov

The reaction can be catalyzed by a variety of metal complexes, including those of rhodium, platinum, manganese, magnesium, and calcium. researchgate.netrsc.orgacs.org For example, using a [Rh(1,5-cod)(μ-Cl)]₂ catalyst at room temperature, DMAB is quantitatively converted to [Me₂N–BH₂]₂. researchgate.net Similarly, manganese m-terphenyl complexes and certain Pt(II) complexes also catalyze the dehydrogenation of DMAB to produce one equivalent of H₂ and the cyclic dimer. rsc.orgacs.orgnih.gov A simple method for preparing aminoboranes involves an iodination-dehydroiodination sequence, where the choice of base can influence the formation of monomer versus dimer. nih.gov

The mechanism of dehydrocoupling is highly dependent on the catalyst employed. Several pathways have been proposed based on experimental and computational studies.

Mechanism with Platinum Catalysts : For coordinatively unsaturated Pt(II) complexes, a mechanism involving hydride abstraction from the borane by the platinum center has been proposed. acs.orgnih.govacs.org This step, assisted by an amine, forms a platinum-hydride complex and a boronium cation [(NHMe₂)₂BH₂]⁺. acs.orgnih.govacs.org This cation, which can exist in equilibrium with a THF-stabilized borenium cation, possesses an acidic N-H group. nih.govacs.org This acidic proton then reacts with the platinum-hydride, releasing H₂ and the aminoborane H₂B–NMe₂, while regenerating the platinum catalyst. acs.orgnih.govacs.org

Mechanism with Rhodium Catalysts : With rhodium catalysts like [Rh(Xantphos)]⁺, kinetic data suggest an induction period that generates the active catalyst, proposed to be a Rh–amido–borane. acs.org This species reversibly binds another amine-borane molecule, leading to saturation kinetics. An alternative rhodium(III) hydrido–boryl complex was considered but ruled out as a key intermediate based on kinetic studies. acs.org Mechanochemical approaches using Wilkinson's catalyst, [RhCl(PPh₃)₃], have also been shown to catalyze the solvent-free dehydrogenation of DMAB in a ball mill. rsc.orgnih.gov

Mechanism with Main Group Metal Catalysts : Group 2 metal complexes (Mg and Ca) are also active catalysts. acs.org The proposed mechanism involves the formation of a metal-N bond with the [H₃BNMe₂BH₂NMe₂]⁻ ion. acs.org Thermolysis of these intermediates is thought to produce the cyclic dimer via an unprecedented δ-hydride elimination process, generating a magnesium hydride species. acs.org A general mechanism for main group catalysts involves the formation of an M–NMe₂BH₃ complex, which can undergo β-hydride elimination to form the aminoborane, Me₂N=BH₂. cardiff.ac.uk This aminoborane can then insert into another metal-bonded amine-borane anion. cardiff.ac.uk

| Catalyst Type | Example Catalyst | Key Mechanistic Steps/Intermediates |

|---|---|---|

| Platinum (II) | [Pt(ItBu′)(ItBu)]⁺ | Hydride abstraction; formation of Pt-H and boronium cation [(NHMe₂)₂BH₂]⁺. |

| Rhodium (I) | [Rh(Xantphos)]⁺ | Formation of an active Rh–amido–borane catalyst; saturation kinetics. |

| Group 2 Metals | [HC{(Me)CN(Dipp)}₂MgnBu] | Formation of M–[H₃BNMe₂BH₂NMe₂] complexes; δ-hydride elimination. |

| General Main Group | M-amido-borane | β-hydride elimination from M–NMe₂BH₃ complex to form aminoborane. |

Interaction Studies of this compound with Metal Complexes

The interaction of this compound with transition metal centers is fundamental to its catalyzed reactions, such as dehydrocoupling and B–H bond activation. acs.orguwo.ca These interactions often begin with the coordination of the B–H bond to the metal center, forming σ-borane complexes. acs.orgacs.org

Studies with highly electrophilic ruthenium complexes, such as [RuCl(dppe)₂][OTf], have provided insight into the B–H bond activation pathway. acs.org Low-temperature NMR spectroscopy allowed for the observation of reaction intermediates. The results indicate that the reaction proceeds via an η¹-B–H moiety bound to the metal center. acs.org At room temperature, the reaction leads to products like trans-[RuH(η²-H₂)(dppe)₂][OTf], indicating that the metal has abstracted a hydride and activated H₂. acs.org

The coordination of the product of dehydrocoupling, dimethylaminoborane (H₂BNMe₂), to late transition metals like ruthenium and osmium has also been investigated. acs.org These studies reveal a bis(σ-B–H) coordination mode, where two geminal σ-B–H bonds interact with the metal center. acs.org This interaction involves σ-donation from the B–H bonds to the metal and back-donation from the metal's d-orbitals into a vacant orbital on the borane ligand (π*(B–N)). acs.org This back-donation strengthens the metal-boron interaction. acs.org

Reactions with platinum complexes have also been studied as models for alkane activation. uwo.ca The reaction of [PtMe(O₂CCF₃)(bpy)] with DMAB leads to a platinum-hydride intermediate, [PtMeH(bpy)], which subsequently undergoes reductive elimination. uwo.ca These studies suggest that σ-borane complexes of platinum(II) or platinum(IV) are likely transient and difficult to detect as intermediates in hydride transfer reactions from boranes to platinum. uwo.ca The interaction between a metal center and a borane complex generally requires the metal to supply a pair of electrons to form the metal-boron bond. researchgate.net

Formation of Bridging Hydridometal Complexes

The interaction of this compound with certain transition metal complexes can lead to the formation of species containing bridging hydride ligands. A notable example involves the reaction of DMAB with platinum complexes. The reaction between [Pt(O₂CCF₃)₂(dppe)] and DMAB results in the formation of a dimeric platinum complex, [Pt(µ-H)(dppe)]₂[O₂CCF₃]₂, which features a bridging hydride ligand between the two platinum centers nih.gov.

These bridging hydrides are distinct from terminal hydrides. In borane-type complexes, the bridging hydride often participates in a typical three-center, two-electron (3c-2e) B-H-Metal bond mdpi.com. This type of bond involves three atoms sharing a single pair of electrons, creating a stable bridge. Theoretical studies on late transition metal boryl and borane hydrides have elucidated the electronic structure and reactivity of these linkages. In a borane-type complex like a DPB(μ-H)NiH model system, the 3c-2e bridging hydride is stabilized by two Lewis acidic sites (the boron and the nickel), which leads to a lower nucleophilicity compared to a standard two-center, two-electron (2c-2e) terminal hydride mdpi.com. This difference in electronic character and reactivity between bridging and terminal hydrides is a key factor in dictating the subsequent reaction pathways of these organometallic species mdpi.com. Other reactions with platinum(III) complexes, such as [PtMe₃(OTf)(bpy)] and [PtMe₃(OTf)(bu₂bpy)], also yield µ-hydrido bridged species like [Pt₂Me₆(µ-H)(bpy)₂]⁺ upon reaction with DMAB nih.gov.

Ligand Activation and Borane Reactivity within Coordination Spheres

The activation of the B-H bond in this compound is a critical step in its reactivity and is often initiated by coordination to a metal center. The process typically involves the interaction of the electron-rich B-H bond with an electrophilic or electron-deficient metal complex. For instance, the reaction of DMAB with the electrophilic ruthenium complex [RuCl(dppe)₂][OTf] leads to the activation of a B-H bond Current time information in Upper Miramichi, CA.. Mechanistic studies based on variable-temperature multinuclear NMR spectroscopy suggest that the reaction proceeds through an intermediate where a single B-H bond is coordinated to the metal center in an η¹-B-H fashion before further transformation occurs Current time information in Upper Miramichi, CA..

Once coordinated, the borane ligand can exist in several forms, representing different stages of B-H bond activation. The coordination chemistry of aminoboranes with late transition metals like ruthenium and osmium reveals snapshots of the oxidative addition process. This can lead to the formation of symmetrical bis(σ-B-H) complexes, where two B-H bonds from the same borane ligand coordinate to the metal center southwales.ac.uk. Further activation can result in hydrido boryl species, which can be viewed as the product of a full oxidative addition of one B-H bond to the metal southwales.ac.uk. In some cases, an additional stabilizing interaction occurs where an occupied lone pair on the metal donates electron density back into a vacant π*(B–N) orbital of the aminoborane ligand southwales.ac.uk.

The activation of the borane can also be facilitated by the direct participation of other ligands in the metal's coordination sphere, a concept known as metal-ligand cooperation (MLC) rsc.org. In this mechanism, a reactive ligand bound to the metal works in concert with the metal center to activate a small molecule. For example, redox-active ruthenium complexes supported by κ²-N,S-chelated ligands can activate boranes across the Ru-N bond. Density functional theory (DFT) calculations have shown that the activation of boranes across a Ru-N bond can be more facile than across a Ru-S bond in certain systems rsc.org. This cooperative activation demonstrates that the reactivity of the this compound is not solely dependent on the metal center but is intricately linked to the electronic and structural properties of the entire coordination sphere.

Comparative Reactivity Studies of this compound with Other Amine-Boranes

The reactivity of amine-borane adducts is highly dependent on the nature of the substituents on the nitrogen atom. Comparing this compound with other amine-boranes, such as ammonia-borane and trimethylamine-borane, reveals important trends in stability and reactivity.

Kinetic and Thermodynamic Comparisons with Ammonia-Borane and Trimethylamine-Borane

Kinetic and thermodynamic data quantify the differences in reactivity and stability among ammonia-borane (AB), this compound (DMAB), and trimethylamine-borane (TMAB). These values often reflect the trends observed qualitatively, with TMAB being the most stable and AB often being the most reactive, especially in dehydrogenation reactions.

The activation energy (Eₐ) for various reactions, such as hydrolysis or dehydrogenation, serves as a key kinetic indicator. For acid hydrolysis, trimethylamine-borane has a reported activation energy of 25.7 kcal/mol (approx. 107.5 kJ/mol) acs.org. In contrast, catalyzed hydrolysis or dehydrogenation of ammonia-borane exhibits lower activation energies, for example, 76 kJ/mol for Ru-catalyzed hydrolysis and 48 kJ/mol for a homogeneous catalytic dehydrogenation, indicating a lower kinetic barrier to reaction osti.govresearchgate.net. The activation free energy (ΔG‡) for proton transfer to DMAB from an alcohol was found to be 21.1 kcal/mol (approx. 88.3 kJ/mol), placing its kinetic reactivity between that of AB and TMAB for related processes researchgate.net.

Thermodynamically, the stability of the N-B dative bond is a crucial parameter. The complexation energy of ammonia-borane, a measure of its B-N bond strength in the gas phase, has been calculated to be -25.97 kcal/mol semanticscholar.org. While direct comparative experimental values are scarce, the general observation is that the B-N bond strength increases with alkyl substitution on the nitrogen, contributing to the higher thermal stability of TMAB nih.gov. This trend is also evident in their reactivity with other substrates. For example, in the reduction of CO₂, ammonia-borane reduces it to a formyl group, whereas with this compound, the intermediate reacts with the dimethylamine byproduct, preventing further reduction.

The following table summarizes key kinetic and thermodynamic parameters for these three amine-borane complexes.

Catalytic Applications of Borane Dimethylamine Complex and Its Derivatives

Borane (B79455) Dimethylamine (B145610) Complex in Homogeneous Catalysis

The borane dimethylamine complex, (CH₃)₂NH•BH₃ (DMAB), serves as a versatile reagent in homogeneous catalysis, primarily utilized as a reducing agent and a hydrogen storage material for catalytic dehydrogenation. Its stability, high hydrogen content (6.9% by weight), and solubility in organic solvents make it a valuable component in various transition metal-catalyzed reactions.

This compound is an effective reducing agent for a range of functional groups when activated by transition metal catalysts. Nickel and palladium complexes, in particular, have demonstrated significant efficacy in these transformations.

In Ni-catalyzed systems, DMAB is used for the reduction of electron-deficient aryl tosylates sigmaaldrich.comscbt.com. This reaction provides a method for C-O bond cleavage and replacement with a hydrogen atom. Palladium-catalyzed reactions have utilized DMAB for the reduction of nitroarenes to their corresponding amines sigmaaldrich.com. Furthermore, ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, have been employed with dimethylamine-borane as the hydrogen source for the reduction of a variety of functional groups including carbonyl compounds, imines, and nitriles bath.ac.uk.

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Nickel-based catalysts | Electron-deficient aryl tosylates | Arenes | sigmaaldrich.comscbt.com |

| Palladium-based catalysts | Nitroarenes | Anilines | sigmaaldrich.com |

| [Ru(p-cymene)Cl₂]₂ | Carbonyls, imines, nitriles | Alcohols, amines | bath.ac.uk |

One of the most extensively studied applications of DMAB is its catalytic dehydrogenation to release molecular hydrogen (H₂). This process is of significant interest for chemical hydrogen storage. Various homogeneous transition metal complexes have been developed to catalyze this reaction under mild conditions, with the primary products being H₂ and the cyclic dimer, [Me₂N–BH₂]₂.

Ruthenium(III) acetylacetonate, Ru(acac)₃, has been identified as an effective precatalyst for the homogeneous dehydrogenation of DMAB at temperatures above 50 °C nih.govresearchgate.net. During the reaction, the Ru(III) center is reduced in situ to form a catalytically active Ruthenium(II) species, proposed to be mer-[Ru(N₂Me₄)₃(acac)H] nih.govresearchgate.net. Kinetic studies revealed that the hydrogen generation is first-order with respect to the catalyst concentration but zero-order with respect to the DMAB concentration nih.govresearchgate.net. A mercury poisoning experiment confirmed that the catalysis is homogeneous in nature nih.govresearchgate.net.

The catalytic activity and longevity can be significantly enhanced by the addition of oleylamine (OAm) as a co-ligand. The precatalyst system comprising Ru(acac)₃ and three equivalents of OAm increases the catalytic activity by a factor of approximately five and the catalyst lifetime by more than ninefold compared to using Ru(acac)₃ alone bingol.edu.tr. This enhancement is attributed to the formation of a different active species, with the reaction kinetics changing to be first-order in both the catalyst and substrate concentrations bingol.edu.tr.

| Precatalyst System | Temperature | Activation Energy (Ea) | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |

|---|---|---|---|---|---|

| Ru(acac)₃ | 60 °C | 85 ± 2 kJ·mol⁻¹ | 1700 over 100 h | 17.8 (mol H₂)·(mol Ru)⁻¹·(min)⁻¹ (max) | nih.gov |

| Ru(acac)₃ + 3 OAm | 60 °C | 58 ± 2 kJ·mol⁻¹ | 15,000 over 8 days | 77.8 h⁻¹ (constant) | bingol.edu.tr |

Rhodium complexes are also highly active catalysts for DMAB dehydrogenation. In situ X-ray Absorption Fine Structure (XAFS) and ¹¹B NMR spectroscopic studies have been used to investigate the mechanism of Rh-catalyzed dehydrogenation acs.orgnih.gov. These studies suggest that the reaction proceeds through a homogeneous catalytic pathway, rather than a heterogeneous one involving colloidal rhodium acs.org. The active form of the catalyst is proposed to be a soluble six-atom rhodium cluster (Rh₆) surrounded by ligands nih.gov. The ¹¹B NMR results provided evidence for a transient monomeric aminoborane (B14716983) species, (CH₃)₂NBH₂, indicating that hydrogen formation occurs via an intramolecular pathway nih.gov. The reaction selectively yields the cyclic dimer [Me₂N–BH₂]₂ ethz.ch. For example, using a dinuclear rhodium olefin complex at 0.8% catalyst loading, DMAB is quantitatively converted to the four-membered ring product with a turnover number (TON) of 125 after 4 hours ethz.chnih.gov.

Iridium pincer complexes have been shown to be effective catalysts for the dehydrogenation of DMAB, allowing for detailed mechanistic investigations acs.orgresearchgate.net. The complex (tBuPCP)IrH(Cl) (where tBuPCP = κ³-2,6-(CH₂PtBu₂)₂C₆H₃) serves as a moderately active precatalyst acs.org. Spectroscopic and computational studies have elucidated the catalytic cycle. The first step involves the formation of a hexacoordinate complex where the DMAB molecule coordinates to the iridium center, stabilized by an N-H···Cl hydrogen bond acs.org. This interaction activates both the B-H and Ir-Cl bonds, initiating the catalytic cycle acs.org. The key intermediate in the cycle is the dihydrido complex, (tBuPCP)IrH₂(η¹-BH₃·NHMe₂), where dehydrogenation occurs through a concerted proton-hydride transfer mechanism acs.org.

First-row transition metals like manganese offer a more earth-abundant alternative for catalysis. Two- and three-coordinate manganese m-terphenyl complexes act as precatalysts for the dehydrocoupling of DMAB, yielding one equivalent of H₂ and the cyclic dimer [Me₂N–BH₂]₂ rsc.orgcardiff.ac.uk. Research has revealed that the reaction mechanism is highly dependent on the coordination environment of the manganese precatalyst rsc.orgcardiff.ac.uk.

Two-coordinate precatalysts promote the reaction through a homogeneous mechanism rsc.org.

Three-coordinate precatalysts lead to a heterogeneous mechanism, where the formation of manganese nanoparticles is responsible for the catalytic activity rsc.org.

This dichotomy highlights how subtle changes in the ligand sphere of the precatalyst can fundamentally alter the nature of the active catalytic species.

Catalytic Dehydrogenation Processes

Titanium-Catalyzed Dehydrogenation

The catalytic dehydrogenation of this compound (Me₂NH·BH₃) using titanium-based catalysts has been a subject of significant research. Group 4 metallocene precatalysts, such as Cp₂TiCl₂ activated with two equivalents of nBuLi, or Cp₂Ti(PMe₃)₂, have been identified as reasonably efficient catalysts for the dehydrocoupling of Me₂NH·BH₃. nih.gov This process typically yields the cyclic diborazane, [Me₂N–BH₂]₂. nih.gov Generally, titanium-based catalysts have demonstrated higher activity compared to their zirconium and hafnium counterparts in these reactions. acs.org

Kinetic studies have explored various titanium precatalyst systems to understand their efficiency. The rate of conversion of Me₂NH·BH₃ to [Me₂N–BH₂]₂ is highly dependent on the nature of the titanium complex. For instance, research has shown that modifying the cyclopentadienyl (Cp) ligands on the titanium center significantly impacts the reaction rate. A study comparing different precatalysts revealed that the system [Cp₂TiCl₂ + 2nBuLi] resulted in the slowest conversion, taking 690 minutes to reach over 90% conversion. In contrast, using a more sterically hindered precatalyst derived from {1,2-C₅H₃(SiMe₃)₂(tBu)}₂TiCl₂ and two equivalents of nBuLi accelerated the reaction dramatically, achieving complete conversion in under 30 minutes. nih.gov

The proposed mechanism for titanium-catalyzed dehydrogenation can proceed through different pathways. One suggestion is that the amine-borane reacts with the active catalyst to form an intermediate, Me₂N=BH₂, which then dimerizes in an off-metal process to yield the final product. nih.gov An alternative on-metal pathway involves the initial formation of a linear diborazane, Me₂NH–BH₂–NMe₂–BH₃, which subsequently undergoes a ring-closing dehydrogenation step. nih.gov Stoichiometric reactions have led to the isolation of amido borane species like Cp₂Ti(NMe₂·BH₃), suggesting the involvement of Ti(III) intermediates in the catalytic cycle. acs.org

| Precatalyst System | Time for >90% Conversion (minutes) | Reference |

|---|---|---|

| [Cp₂TiCl₂ + 2nBuLi] | 690 | nih.gov |

| [Cp₂Ti(NMe₂BH₃)] | 390 | nih.gov |

| [{1,2-C₅H₃(SiMe₃)₂}₂TiCl₂ + 2nBuLi] | 180 | nih.gov |

| [{1,2-C₅H₃(SiMe₃)₂(tBu)}₂TiCl₂ + 2nBuLi] | <30 | nih.gov |

Platinum-Catalyzed Dehydrocoupling

Platinum complexes have emerged as effective catalysts for the dehydrocoupling of this compound. Coordinatively unsaturated Pt(II) complexes stabilized by N-heterocyclic carbene (NHC) ligands, such as [Pt(IᵗBu')(IᵗBu)]⁺, are capable of dehydrogenating Me₂NH·BH₃. acs.orgnih.gov The mechanism of this transformation is distinct and involves a hydride abstraction from the borane by the platinum center, which is assisted by an amine. This step results in the formation of a platinum-hydride complex, [PtH(IᵗBu')(IᵗBu)], and a boronium cation, [(NHMe₂)₂BH₂]⁺. acs.orgnih.gov

This boronium cation is believed to exist in equilibrium with a THF-stabilized borenium cation, [(NHMe₂)(THF)BH₂]⁺. acs.orgnih.gov This borenium species possesses an acidic N-H group which can then protonate the platinum-hydride complex. This protonation step releases a molecule of hydrogen (H₂), generates the aminoborane H₂B-NMe₂, and regenerates the active cationic platinum catalyst, thereby closing the catalytic cycle. acs.orgnih.gov Other platinum complexes have also been studied; for example, the reaction of [PtMe(O₂CCF₃)(bpy)] with Me₂NH·BH₃ leads to a platinum-hydride intermediate that can be trapped, while [Pt(O₂CCF₃)₂(dppe)] reacts to form a dimeric platinum hydride complex. uwo.ca

Activation of Carboxylic Acids for Amidation and Esterification

This compound and related amine-boranes serve as versatile, dual-purpose reagents in the direct amidation of carboxylic acids. researchgate.netorganic-chemistry.org In this capacity, they first act as an activating agent for the carboxylic acid and subsequently deliver the corresponding amine to form the amide product, often in high yields. researchgate.netorganic-chemistry.org This methodology presents a significant advantage for incorporating gaseous or low-boiling point amines (like dimethylamine) into amide structures, a task that can be challenging with conventional methods. organic-chemistry.org

The proposed mechanism for this transformation involves the reaction of the carboxylic acid with the amine-borane to form a triacyloxyborane-amine complex intermediate. organic-chemistry.org This activation step facilitates the subsequent nucleophilic attack by the amine portion of the complex, leading to the formation of the amide bond. This approach is compatible with a variety of functional groups and avoids the need for harsh reagents or dehydrating agents. organic-chemistry.org Boric acid itself has also been shown to catalyze direct amidation reactions, and its activity can be enhanced by forming esters or complexes with hydroxyl-containing co-catalysts like polyethylene glycol (PEG). orgsyn.org

Regioselective Cleavage of Cyclic Acetals

Borane-amine complexes, such as the stable and cost-effective borane-trimethylamine complex, are effective reagents for the reductive cleavage of cyclic acetals. researchgate.net This reactivity can be extended to the this compound. The reaction provides a method for the regioselective opening of acetal rings, which is a valuable transformation in organic synthesis for the deprotection or manipulation of diol functionalities. The regioselectivity of the cleavage is a key feature of this application, allowing for controlled access to specific hydroxy ether products.

Reductive Methylation with Carbon Dioxide Utilization

Under metal-free conditions, borane-amine complexes can act as efficient reducing agents for the selective methylation of amines using carbon dioxide (CO₂) as a C1 source. organic-chemistry.orgnih.gov While much of the detailed research has focused on the borane-trimethylamine complex, the principles apply to borane dimethylamine as well. This process offers a sustainable and cost-effective alternative to traditional methylation methods. organic-chemistry.org

In these reactions, the borane-amine complex serves a dual role as both a reducing agent and a Lewis acid, which facilitates the reduction of CO₂. organic-chemistry.org The efficiency of the methylation of secondary amines can be significantly enhanced by using a catalyst such as 6-amino-2-picoline. organic-chemistry.orgnih.gov Mechanistic studies suggest that the catalytic system can operate like a frustrated Lewis pair (FLP) to activate the CO₂ molecule. organic-chemistry.orgnih.gov The selectivity of the reaction (mono- or di-methylation of primary amines) can often be controlled by the steric properties of the amine substrate and the borane reagent used. bohrium.com

This compound in Heterogeneous Catalysis and Nanomaterial Synthesis

Role in Electroless Deposition of Metals and Alloys (e.g., Ni-B films, Silver Nanoparticles)

This compound, commonly referred to as DMAB in this context, is a widely used reducing agent in the electroless deposition of metals and alloys, particularly for creating nickel-boron (Ni-B) films. researchgate.netresearchgate.netlmaleidykla.lt Electroless plating is an autocatalytic chemical process used to deposit a uniform layer of metal onto a substrate without the use of external electrical power. DMAB is favored in some applications because, unlike sodium borohydride, it can be used in a wider pH range, including acidic and neutral conditions. researchgate.netlmaleidykla.lt

In the electroless deposition of Ni-B films, DMAB reduces nickel ions in the plating bath to metallic nickel, while also incorporating boron into the deposit, forming a Ni-B alloy. The properties of the resulting film are highly dependent on the plating conditions. Key parameters include the concentration of DMAB, the pH of the bath, and the temperature. For instance, increasing the DMAB concentration in a nearly neutral bath has been shown to systematically increase the boron content in the Ni-B alloy film. researchgate.net This change in composition directly affects the microstructure; higher boron content tends to disrupt the face-centered cubic (fcc) crystal structure of nickel, leading to smaller nanocrystallites and, at sufficient concentrations (e.g., with 0.5 M to 1 M DMAB), an amorphous-like structure. researchgate.net

The pH of the plating bath also plays a crucial role. Studies on AISI/SAE 1045 steel have shown that the amount of boron incorporated into the coating can vary significantly with pH, with acidic and neutral baths yielding higher boron content (approx. 2.15 wt%) compared to alkaline baths (approx. 1.10 wt%). researchgate.net The deposition rate is also influenced by temperature, with higher temperatures generally leading to faster plating rates and increased boron content. researchgate.netnih.gov The activation energy for the deposition process using a DMAB-based bath has been calculated to be approximately 59 kJ/mol. nih.gov These Ni-B coatings are valued for properties such as high hardness, and good wear and corrosion resistance. researchgate.net

| Plating Bath Condition | Boron Content (wt%) | Reference |

|---|---|---|

| Acidic pH | ~2.15 | researchgate.net |

| Neutral pH | ~2.14 | researchgate.net |

| Alkaline pH | ~1.10 | researchgate.net |

Synthesis of Metallic Nanoparticles (e.g., Sn, Ni, Pd, Pt) via Chemical Reduction

This compound, (CH₃)₂NH·BH₃ (DMAB), serves as an effective reducing agent in the chemical synthesis of various metallic nanoparticles. This method offers advantages over traditional reducing agents like borohydrides, providing better control over the reduction rate and, consequently, the particle size distribution of the resulting nanomaterials researchgate.net. The versatility of amine-boranes is enhanced by the ability to modify their reducing power by changing the substituents on the nitrogen atom, and their solubility in a range of solvents researchgate.net.

The reduction process using DMAB often involves the catalytic dehydrogenation of its B-H bonds, which provides a source of hydrogen (H₂) molecules that subsequently reduce metal precursors to form metallic nanoparticles Current time information in Ajaokuta, NG.acs.org. In some systems, the amine-borane complex plays a dual role, acting not only as the reducing agent but also generating a stabilizing agent in situ that controls particle growth and prevents agglomeration researchgate.netresearchgate.net.

Research has demonstrated the successful synthesis of tin (Sn), nickel (Ni), palladium (Pd), and platinum (Pt) nanoparticles using this approach. A study on the reaction mechanism for the synthesis of Sn, Ni, Pd, and Pt nanoparticles utilized DMAB to reduce metal acetylacetonate precursors Current time information in Ajaokuta, NG.acs.orgprinceton.edu. For tin nanoparticles, the reduction of tin(II) acetylacetonate [Sn(acac)₂] with DMAB yielded single crystalline Sn nanoparticles, with the particle size being adjustable by modifying the precursor-to-DMAB ratio Current time information in Ajaokuta, NG.acs.orgprinceton.edu. The mechanism in this specific case was found to be unique to acetylacetonate complexes, involving the reaction of the borane with the ligand itself Current time information in Ajaokuta, NG.acs.orgprinceton.edu.

The application of DMAB as a reducing agent has been extended to various metal precursors to produce a range of nanoparticles. The following table summarizes findings from studies on the synthesis of different metallic nanoparticles using this compound and its derivatives.

| Metal Nanoparticle | Metal Precursor | Reducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| Tin (Sn) | Tin(II) acetylacetonate [Sn(acac)₂] | This compound (DMAB) | Produced single crystalline Sn nanoparticles. Particle size (20–100 nm) could be controlled by adjusting the complex/DMAB ratio. | Current time information in Ajaokuta, NG.acs.org |

| Nickel (Ni) | Nickel(II) acetylacetonate | This compound (DMAB) | Successfully synthesized via chemical reduction with DMAB. | Current time information in Ajaokuta, NG.acs.org |

| Nickel (Ni) | Nickel(II) chloride hexahydrate | Borane-ammonia complex (A derivative) | A one-pot hydrothermal method yielded spherical Ni nanoparticles. Particle size was controlled by precursor concentration and additives like NaCl. | google.com |

| Palladium (Pd) | Palladium(II) acetylacetonate | This compound (DMAB) | DMAB was effective for the synthesis of Pd nanoparticles. | Current time information in Ajaokuta, NG.acs.org |

| Platinum (Pt) | Platinum(II) acetylacetonate | This compound (DMAB) | Demonstrated synthesis of Pt nanoparticles through reduction by DMAB. | Current time information in Ajaokuta, NG.acs.org |

Precursor in BN Nanocomposite and Ceramic Formation

Amine-borane adducts, including this compound and its derivatives, are valuable single-source precursors for the synthesis of boron-containing materials such as boron nitride (BN) and boron carbonitride (BCN) nanocomposites and ceramics. These molecular precursors contain all the necessary elements (boron, nitrogen, and in some cases, carbon) within a single molecule, which simplifies the synthesis process for advanced materials mdpi.com. The pyrolysis of these precursors under controlled atmospheres can yield ceramic materials with high purity and desired stoichiometry.

For instance, trimethylamine borane ((CH₃)₃N·BH₃), a closely related derivative of DMAB, has been used in low-pressure chemical vapor deposition (LPCVD) and plasma-enhanced chemical vapor deposition (PECVD) to create boron carbonitride (BCₓNᵧ) films mdpi.com. These films are formed from the precursor which contains boron, carbon, and nitrogen. Similarly, studies have shown that dimethylamine borane can be used with argon in LPCVD processes, where the composition of the resulting film is influenced by the substrate temperature mdpi.com.

The thermal decomposition of polymeric Lewis base adducts of boranes also serves as a route to boron-containing ceramics. Polymers of the type [B₁₀H₁₂·diamine]ₓ, where the diamine can be a derivative of dimethylamine, are effective ceramic precursors dtic.mil. Pyrolysis of these polymers in an inert argon stream yields boron carbide/boron nitride (B₄C/BN) composites, while pyrolysis under an ammonia (B1221849) stream leads to the formation of boron nitride (BN) dtic.mil. This approach offers high ceramic yields, which is advantageous as it minimizes shrinkage during the transformation from polymer to ceramic dtic.mil.

| Precursor | Synthesis Method | Resulting Material | Key Findings | Reference |

|---|---|---|---|---|

| Trimethylamine borane ((CH₃)₃N·BH₃) | LPCVD / PECVD | Boron Carbonitride (BCₓNᵧ) films | Acts as a single-source precursor containing B, C, and N. Less toxic and more stable than many binary boron compounds. | mdpi.com |

| Dimethylamine borane ((CH₃)₂NH·BH₃) | LPCVD | Boron Carbonitride (BCₓNᵧ) films | Film composition is dependent on substrate temperature during deposition. | mdpi.com |

| Polymeric adducts of decaborane and diamines (e.g., [B₁₀H₁₂·(CH₃)₂NCH₂CH₂N(CH₃)₂]ₓ) | Pyrolysis | B₄C/BN composites or BN ceramics | Pyrolysis under argon yields B₄C/BN, while under ammonia yields BN. Offers high ceramic yields (e.g., 80%). | dtic.mil |

This compound as a Polymerization Initiator

Organoborane Amine Complexes in Free Radical Polymerization

Organoborane amine complexes are utilized as effective initiators for free radical polymerization. A key advantage of these complexes is their stability, particularly their tolerance to oxygen, which contrasts with uncomplexed trialkylboranes that are often pyrophoric researchgate.net. The complexation of the organoborane with an amine stabilizes the initiator, allowing for controlled initiation of the polymerization process researchgate.netacs.org.

The initiation mechanism relies on the decomplexation of the amine from the organoborane. This liberates the free borane, which can then react with oxygen to generate radicals that initiate the polymerization of monomers with olefinic unsaturation researchgate.netgoogle.com. This decomplexation can be triggered by various means, including the addition of a decomplexing agent (such as an acid or an isocyanate) or by heating researchgate.netgoogle.com. The use of a decomplexing agent allows the polymerization to be initiated on demand at room temperature researchgate.net.

This initiation system is often formulated as a two-part composition: one part contains the organoborane amine complex, and the second part contains the monomer and the decomplexing agent google.com. When the two parts are mixed, the decomplexing agent reacts with the amine, freeing the organoborane to initiate polymerization google.com. These complexes have been successfully used to initiate the polymerization of various monomers, such as methyl methacrylate and styrene nih.gov. The stability of the N→B dative bond in these complexes is crucial for controlling the polymerization process acs.org.

Control of Polymer Molecular Weight and Architectural Features

The use of organoborane amine complexes as initiators provides opportunities to control key polymer characteristics, such as molecular weight and architectural features. Rationally designed borane radical initiators can be used in controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (Đ) researchgate.netresearchgate.net.

For example, the use of B-alkylcatecholborane as a radical initiator in the presence of a chain-transfer agent has enabled the synthesis of ultra-high-molecular-weight (UHMW) polymers (up to 3 million g/mol ) with narrow distributions (Đ ≈ 1.10) researchgate.net. The designed initiator generates radicals that preferentially activate the chain-transfer agent, allowing for controlled chain growth and minimizing the formation of free polymer chains from the initiating radicals researchgate.net. The high degree of control is demonstrated by the successful chain extension of these UHMW polymers researchgate.net.

In a different application, the catalytic dehydrocoupling of N-alkylamine-boranes can produce polyaminoboranes, a class of inorganic polymers nih.gov. In these systems, the catalyst loading can influence the molecular weight of the resulting polymer nih.gov. Furthermore, the polymerization can proceed through a chain-growth mechanism, where high molecular weights are achieved at relatively low monomer conversion nih.gov. The ability to synthesize polymers with complex architectures, such as graft polymers, has also been advanced through controlled polymerization techniques, which allow for the precise design of materials with tailored properties umn.edu.

| Initiator/Catalyst System | Polymerization Type | Monomer/Precursor | Control Achieved | Key Findings | Reference |

|---|---|---|---|---|---|

| B-alkylcatecholborane (RBCat) with CTA | Controlled Radical Polymerization | (Meth)acrylates | Molecular Weight and Distribution (Đ) | Synthesized UHMW polymers (up to 3 million g/mol) with narrow Đ (≈1.10). Successful chain extension demonstrated high control. | researchgate.net |

| Trialkylborane-amine complex with deblocker | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Not specified | Oxygen tolerant, room temperature initiation | Amine complex stabilizes the borane initiator; decomplexation with an acid liberates the borane to initiate RAFT polymerization. | researchgate.net |

| Ir(III) pincer complex | Catalytic Dehydrocoupling/ Dehydrogenation | N-methylamine-borane | Molecular Weight | Produced soluble, high molecular weight (>20,000 g/mol) poly(N-methylaminoborane). Higher catalyst loadings led to higher molecular weight. | nih.gov |

Theoretical and Computational Studies on Borane Dimethylamine Complex Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a primary computational method for studying the reactivity of borane (B79455) dimethylamine (B145610) complex. It offers a favorable balance between computational cost and accuracy, enabling the detailed exploration of complex potential energy surfaces, including the identification of transition states and reaction intermediates.

Activation Barriers and Transition States in Dehydrogenation

The dehydrogenation of amine-boranes, including the borane dimethylamine complex, is a focal point of research due to its potential for chemical hydrogen storage. worktribe.com DFT calculations have been employed to unravel the mechanisms of these reactions. Studies on related amine-boranes have shown that the process can proceed through intermediates like a three-center-two-electron adduct, leading to the formation of a phosphonium-borate and an aminoborane (B14716983) through a transition state with a relatively low activation barrier (ΔG‡) of 13.1 kcal·mol⁻¹. helsinki.fi

In catalyzed reactions, the activation energy can be significantly lowered. For instance, the green dehydrogenation of molten this compound catalyzed by copper(0) nanocatalysts was found to have a very low activation energy of 16.6 ± 2 kJ·mol⁻¹. nih.gov Kinetic studies of dehydrogenation using other catalysts have reported activation energies around 47 kJ·mol⁻¹. bingol.edu.tr These computational and experimental findings highlight how catalysts influence the reaction pathway, stabilizing transition states and lowering the energy required for hydrogen release. The selective formation of the cyclic dimer, [Me₂NBH₂]₂, is a common outcome of the dehydrogenation process. rsc.org

Table 1: Activation Energies for Dehydrogenation of this compound

| Catalytic System | Activation Energy (Ea) | Method |

|---|---|---|

| Copper(0) Nanocatalysts (Solvent-free) | 16.6 ± 2 kJ·mol⁻¹ | Experimental (Kinetic Study) nih.gov |

| Oleylamine-stabilized Cu₃₉Pt₆₁ Nanoparticles | 47 kJ·mol⁻¹ | Experimental (Kinetic Study) bingol.edu.tr |

Proton Transfer and Dihydrogen Bond Formation Energetics

The this compound can participate in proton transfer reactions and form dihydrogen bonds (B-Hδ⁻···Hδ⁺-N). researchgate.net Theoretical investigations have been crucial in characterizing the energetics of these processes. DFT calculations, combined with experimental analysis, have examined the proton transfer from alcohols and phenols to the this compound, revealing that hydrogen-bonded complexes act as intermediates. researchgate.net

For the proton transfer from 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to the complex in an acetone (B3395972) solvent, the computed activation barrier was found to be in good agreement with experimental values. researchgate.net This validates the ability of DFT to accurately model such reactions. The analysis of a dihydrogen-bonded phenol-borane-dimethylamine complex indicated that upon photo-excitation, the dihydrogen bond is significantly strengthened, which can promote the dehydrogenation process. researchgate.net The formation of these bonds is characterized by H···H distances that are shorter than the sum of their van der Waals radii (2.4 Å), typically falling in the range of 1.7 to 2.2 Å. researchgate.net

Table 2: Calculated Energetics of Proton Transfer

| Reaction | Solvent | Calculated Parameter (DFT) | Value |

|---|---|---|---|

| Proton transfer from HFIP to this compound | Acetone | Activation Free Energy (ΔG‡) | 23.8 kcal·mol⁻¹ researchgate.net |

Solvent Effects on Reactivity and Self-Association

The solvent medium plays a critical role in the reactivity and self-association of the this compound. researchgate.netresearchgate.net Computational studies using polarizable continuum models (PCM) can simulate the influence of different solvents. dntb.gov.ua Theoretical and experimental work has shown that the degree of self-association of the complex is dependent on its concentration and the polarity of the solvent. researchgate.net

In solution, the complex can form dimers, trimers, and tetramers linked by dihydrogen bonds. researchgate.net The enthalpy of this self-association has been determined experimentally to be between -1.5 and -2.3 kcal/mol. researchgate.net DFT calculations support the existence of these oligomeric structures. The choice of solvent can also dictate reaction outcomes; for instance, the catalytic dehydrogenation of the related ammonia (B1221849) borane complex yields different products in diglyme (B29089) versus acetonitrile. rsc.org This underscores the importance of including solvent effects in theoretical models to accurately predict chemical behavior.

Quantum Chemical Calculations of Electronic Structure and Bonding

Beyond reaction mechanisms, quantum chemical calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the this compound. Methods such as Energy Decomposition Analysis (EDA) and Natural Population Analysis (NPA) are particularly insightful.

Energy Decomposition Analysis (EDA) and Natural Orbitals for Chemical Valence (NOCV)

Energy Decomposition Analysis (EDA) is a powerful method for dissecting the interaction energy between molecular fragments, such as the (CH₃)₂NH and BH₃ units in the complex. nih.govarxiv.org The total interaction energy (ΔE_int) is typically broken down into three main components:

Pauli Repulsion (ΔE_Pauli): A destabilizing term arising from the repulsion between electrons of the fragments as they are brought together.

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the unperturbed charge distributions of the fragments.

Orbital Interaction (ΔE_orb): A stabilizing term that accounts for charge transfer, polarization, and electron-pair bonding. scm.com

For the closely related ammonia borane (H₃NBH₃), the interaction energy is significant, with large contributions from both electrostatic and orbital interactions that overcome the substantial Pauli repulsion. scm.com A similar profile is expected for the this compound.

The orbital interaction term can be further analyzed using the Natural Orbitals for Chemical Valence (NOCV) method. bohrium.comnih.gov This approach decomposes the deformation density—the change in electron density upon bond formation—into components that correspond to specific bonding contributions. For a donor-acceptor complex like borane dimethylamine, the NOCV analysis typically shows that the most dominant contribution to the orbital interaction is the σ-donation from the lone pair of the nitrogen atom into an empty orbital of the boron atom. researchgate.netresearchgate.net

Table 3: Representative Energy Decomposition Analysis (EDA) Components for an Amine-Borane Adduct*

| Energy Component | Typical Contribution | Description |

|---|---|---|

| Pauli Repulsion (ΔE_Pauli) | Strongly Destabilizing (+) | Steric repulsion between fragment electron clouds. scm.com |

| Electrostatic Interaction (ΔE_elstat) | Strongly Stabilizing (-) | Attraction between the permanent dipoles of the amine and borane fragments. scm.com |

| Orbital Interaction (ΔE_orb) | Strongly Stabilizing (-) | Covalent effects, primarily N→B σ-donation. scm.com |

| Total Interaction Energy (ΔE_int) | Stabilizing (-) | Net bonding energy between fragments. scm.com |

Natural Population Analysis (NPA) Charges

Natural Population Analysis (NPA) is a method for calculating the partial atomic charges within a molecule. uni-rostock.de Compared to other schemes like Mulliken population analysis, NPA charges are known to be more robust, exhibiting less dependence on the basis set used in the calculation and providing a more chemically intuitive description of electron distribution. uni-rostock.deuni-muenchen.de

In the this compound, the dative N→B bond results in a significant redistribution of electron density. An NPA would quantify this by assigning a partial negative charge to the nitrogen atom and a partial positive charge to the boron atom. The hydrogen atoms attached to nitrogen (N-H) would be slightly positive due to the electronegativity of nitrogen, while the hydrogen atoms attached to boron (B-H) would carry a slight negative charge, reflecting the "hydridic" character resulting from boron's lower electronegativity. This charge distribution is fundamental to understanding the complex's reactivity, such as its ability to form dihydrogen bonds. researchgate.net

Table 4: Expected Qualitative NPA Charge Distribution in this compound

| Atom | Expected NPA Charge | Rationale |

|---|---|---|

| Boron (B) | Positive (+) | Acceptor atom in the dative bond. |

| Nitrogen (N) | Negative (-) | Donor atom in the dative bond. uni-muenchen.de |

| Hydrogens on Boron (H_B) | Slightly Negative (-) | Hydridic character due to boron's low electronegativity. |

| Hydrogen on Nitrogen (H_N) | Slightly Positive (+) | Protic character due to nitrogen's high electronegativity. |

| Carbon (C) | Negative (-) | Typical charge in a methyl group attached to a more positive center. |

| Hydrogens on Carbon (H_C) | Slightly Positive (+) | Typical charge in a methyl group. |

Advanced Research Applications and Future Directions for Borane Dimethylamine Complex

Borane (B79455) Dimethylamine (B145610) Complex as a Hydrogen Transfer Reagent in Complex Organic Synthesis

Borane dimethylamine complex serves as an effective and often highly selective hydrogen transfer reagent, a critical function in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its utility stems from its ability to deliver hydride (H⁻) to a variety of functional groups, often facilitated by a catalyst. This process, known as transfer hydrogenation, offers a safer and more convenient alternative to using high-pressure hydrogen gas.

Research has demonstrated the efficacy of this compound in the reduction of a wide array of functional groups. For instance, in conjunction with a palladium catalyst, it efficiently reduces nitroarenes to their corresponding amines, a fundamental transformation in synthetic chemistry. acs.orgsigmaaldrich.com Similarly, nickel-catalyzed systems utilize the complex for the reduction of electron-deficient aryl tosylates. acs.orgsigmaaldrich.comscbt.com

One of the most significant areas of its application is in catalytic transfer hydrogenation. Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, have been shown to effectively catalyze the reduction of carbonyl compounds, imines, oximes, nitriles, and alkenes using this compound as the hydrogen source. mdpi.com This methodology provides a broad-scope tool for synthetic chemists. The development of asymmetric transfer hydrogenation (ATH) represents a major advance, enabling the synthesis of chiral alcohols from prochiral ketones with high enantioselectivity. uwo.ca While much of the foundational work in ATH has utilized other hydrogen donors, the principles are being extended to systems employing amine-boranes like the dimethylamine complex, driven by the quest for efficient and selective catalysts. uwo.carsc.org

The following table summarizes selected research findings on the application of this compound in hydrogen transfer reactions.

| Substrate Type | Catalyst System | Product Type | Key Findings |

| Nitroarenes | Palladium (Pd) | Primary Amines | Efficient and selective reduction under mild conditions. acs.orgsigmaaldrich.com |

| Aryl Tosylates | Nickel (Ni) | Arenes | Effective for electron-deficient substrates. acs.orgsigmaaldrich.comscbt.com |

| Carbonyls, Imines, Alkenes | Ruthenium (Ru) | Alcohols, Amines, Alkanes | Broad substrate scope demonstrated with [Ru(p-cymene)Cl₂]₂ catalyst. mdpi.com |

| Ketones | Manganese (Mn) - Diamine Complexes | Chiral Alcohols | Used in studies of asymmetric transfer hydrogenation (ATH) mechanisms. uwo.carsc.org |

| Olefins | Rhenium (Re) - Nitrosyl Complexes | Alkanes | Demonstrates transfer hydrogenation capability following catalytic dehydrocoupling of the amine-borane. aip.org |

Development of Novel Catalytic Systems Incorporating this compound

The reactivity of this compound is intrinsically linked to the catalysts employed to activate it. A significant thrust of current research is the design and development of novel catalytic systems that can harness the potential of this reagent for new and more efficient chemical transformations. These systems often involve transition metals that can activate the B-H bonds of the complex, facilitating hydrogen transfer or promoting dehydrocoupling reactions.

Late transition metals have been a major focus. Rhodium and iridium complexes have been investigated for the dehydrocoupling of this compound, leading to the formation of aminoborane (B14716983) and aminoboryl species. rsc.org These studies provide insight into the fundamental steps of catalyst activation and hydrogen release. Platinum complexes have also been reacted with the complex to model alkane activation, revealing complex reaction pathways that include the formation of platinum-hydride intermediates. uwo.ca

Catalytic systems based on more earth-abundant metals are also being explored. Group 1 pincer complexes have been shown to act as precatalysts for the dehydrogenation of the complex, with outcomes dependent on the specific metal and solvent used. rsc.orgstrem.com Furthermore, copper(0) nanocatalysts have been employed for the solvent-free dehydrogenation of this compound, highlighting a green chemistry approach to hydrogen release. jsc-aviabor.com

The table below details various catalytic systems developed for reactions involving this compound.

| Catalyst Family | Specific Catalyst Example | Application |